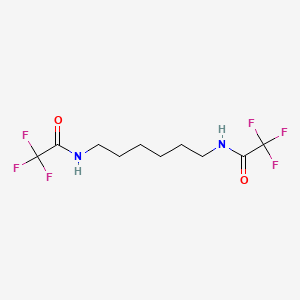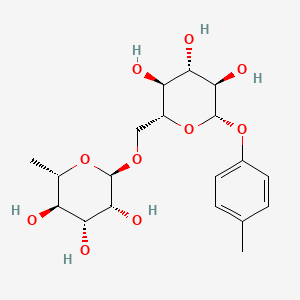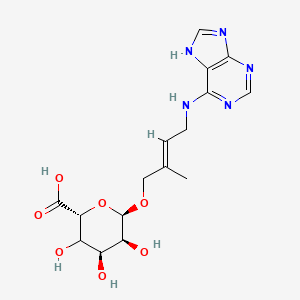
trans-Zeatin-O-beta-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Zeatin-O-beta-D-glucuronide: is a derivative of trans-zeatin, a type of cytokinin, which is a class of plant hormones that promote cell division and growth. Cytokinins play a crucial role in various physiological processes in plants, including cell division, shoot and root growth, and leaf senescence. This compound is specifically known for its role in plant metabolism and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Zeatin-O-beta-D-glucuronide typically involves the glucuronidation of trans-zeatin. This process can be catalyzed by enzymes such as UDP-glucose:trans-zeatin O-beta-D-glucosyltransferase. The reaction involves the transfer of a glucuronic acid moiety from UDP-glucuronic acid to trans-zeatin, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve biotechnological methods using genetically engineered microorganisms or plant cell cultures that express the necessary enzymes for glucuronidation. These methods can be optimized for large-scale production by controlling factors such as pH, temperature, and substrate concentration.
Analyse Des Réactions Chimiques
Types of Reactions: trans-Zeatin-O-beta-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, potentially altering the biological activity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: trans-Zeatin-O-beta-D-glucuronide is used in chemical research to study the synthesis and modification of cytokinins. It serves as a model compound for understanding the chemical properties and reactivity of glucuronidated cytokinins.
Biology: In biological research, this compound is used to investigate the role of cytokinins in plant growth and development. It is particularly useful in studies of cell division, shoot and root growth, and leaf senescence .
Industry: In the agricultural industry, this compound is explored for its potential use in enhancing crop yield and improving plant health. It may be used as a plant growth regulator to promote cell division and growth in various crops.
Mécanisme D'action
trans-Zeatin-O-beta-D-glucuronide exerts its effects by interacting with cytokinin receptors in plant cells. These receptors are part of a signaling pathway that regulates various physiological processes. Upon binding to the receptor, this compound activates a cascade of molecular events that lead to changes in gene expression and cellular activity. This includes promoting cell division, shoot and root growth, and delaying leaf senescence .
Comparaison Avec Des Composés Similaires
trans-Zeatin: The parent compound of trans-Zeatin-O-beta-D-glucuronide, known for its strong cytokinin activity.
cis-Zeatin: An isomer of trans-zeatin with weaker biological activity.
Dihydrozeatin: A hydrogenated form of zeatin with distinct biological properties.
trans-Zeatin-N-glucosides: Glucosylated derivatives of trans-zeatin with varying biological activities
Uniqueness: this compound is unique due to its glucuronidation, which can affect its solubility, stability, and biological activity. This modification may influence its transport and metabolism within plant cells, making it distinct from other cytokinin derivatives.
Propriétés
Formule moléculaire |
C16H21N5O7 |
|---|---|
Poids moléculaire |
395.37 g/mol |
Nom IUPAC |
(2R,4S,5S,6R)-3,4,5-trihydroxy-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H21N5O7/c1-7(2-3-17-13-8-14(19-5-18-8)21-6-20-13)4-27-16-11(24)9(22)10(23)12(28-16)15(25)26/h2,5-6,9-12,16,22-24H,3-4H2,1H3,(H,25,26)(H2,17,18,19,20,21)/b7-2+/t9-,10?,11-,12+,16+/m0/s1 |
Clé InChI |
SVCYESPMNBVMGC-FLRIIUJZSA-N |
SMILES isomérique |
C/C(=C\CNC1=NC=NC2=C1NC=N2)/CO[C@H]3[C@H]([C@H](C([C@@H](O3)C(=O)O)O)O)O |
SMILES canonique |
CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


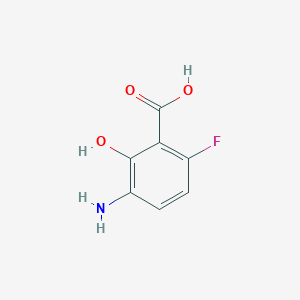
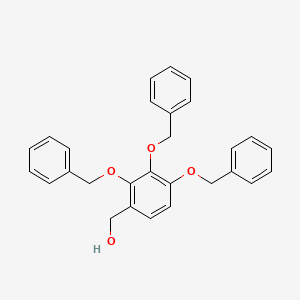
![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate](/img/structure/B13435835.png)
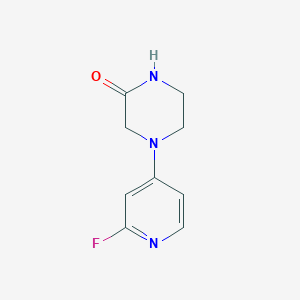
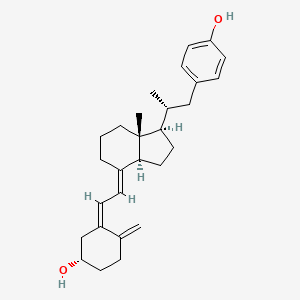
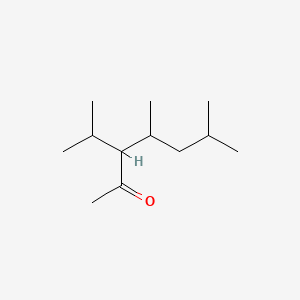
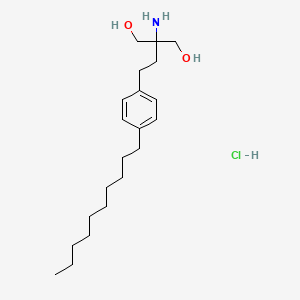
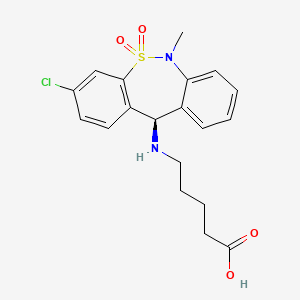

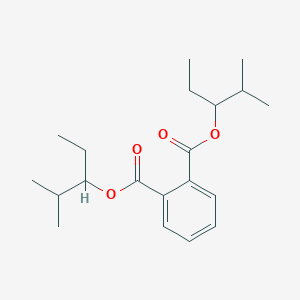
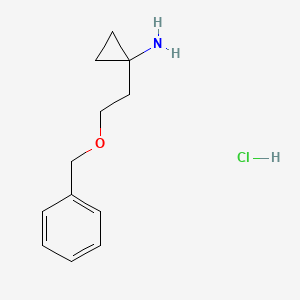
![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)
